molecular formula C9H8O7 B14722120 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid CAS No. 15102-22-4

1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid

Cat. No.: B14722120
CAS No.: 15102-22-4
M. Wt: 228.16 g/mol
InChI Key: SPLWPKBTIZNGOU-UHFFFAOYSA-N
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Description

1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid is a complex organic compound with the molecular formula C9H8O7 It is characterized by a fused ring structure that includes a furan ring and a cyclopentane ring, both of which are functionalized with carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then subjected to oxidation and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or quinones, while reduction can produce diols or alcohols .

Scientific Research Applications

1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O7/c10-6(11)2-1-3-5(4(2)7(12)13)9(15)16-8(3)14/h2-5H,1H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLWPKBTIZNGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C(=O)O)C(=O)O)C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710538
Record name 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15102-22-4
Record name 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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